molecular formula C5H10N2O2 B2855406 3-amino-N-methyl-oxetane-3-carboxamide CAS No. 2098000-37-2

3-amino-N-methyl-oxetane-3-carboxamide

Cat. No. B2855406
CAS RN: 2098000-37-2
M. Wt: 130.147
InChI Key: VOAAXKLRDWJFFI-UHFFFAOYSA-N
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Description

“3-amino-N-methyl-oxetane-3-carboxamide” is a chemical compound with the molecular formula C5H10N2O2 . It is used for testing and research purposes .


Synthesis Analysis

The synthesis of oxetane derivatives, such as “3-amino-N-methyl-oxetane-3-carboxamide”, has been a subject of numerous studies . One method involves the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .


Molecular Structure Analysis

The molecular structure of “3-amino-N-methyl-oxetane-3-carboxamide” consists of a four-membered oxetane ring with a carboxamide group and an amino group .


Chemical Reactions Analysis

Oxetanes, including “3-amino-N-methyl-oxetane-3-carboxamide”, are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-N-methyl-oxetane-3-carboxamide” include a molecular weight of 116.12 g/mol . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility .

Future Directions

The future directions of “3-amino-N-methyl-oxetane-3-carboxamide” could involve its further exploration in medicinal chemistry given the interest in oxetanes as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties .

properties

IUPAC Name

3-amino-N-methyloxetane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-7-4(8)5(6)2-9-3-5/h2-3,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAAXKLRDWJFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-methyl-oxetane-3-carboxamide

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